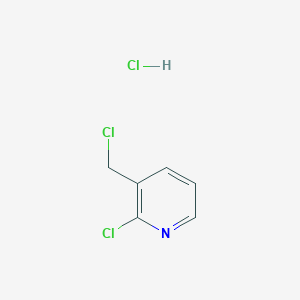

2-Chloro-3-(chloromethyl)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride involves the mixture of 2-methylpyridine and carbon tetrachloride. Sodium carbonate is added to this mixture and heated. When the temperature reaches 58-60°C, chlorine gas is introduced under light irradiation. The reaction endpoint is controlled by gas chromatography. After desolvation and distillation, the product is obtained by salting with hydrochloric acid .Molecular Structure Analysis

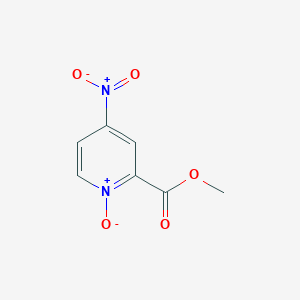

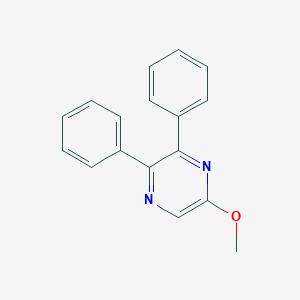

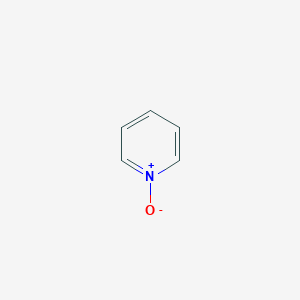

The empirical formula of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its molecular weight is 164.03 .Chemical Reactions Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a colorless solid with a melting point of 125-126°C. It is insoluble in water but soluble in carbon tetrachloride and chloroform .Aplicaciones Científicas De Investigación

Application 1: Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

Results or Outcomes: The outcome of this application is the successful synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent . No quantitative data or statistical analyses were provided in the sources.

Application 2: Base Catalyzed Alkylation of p-tert-butylcalix Arene

Results or Outcomes: The outcome of this application is the successful alkylation of p-tert-butylcalix arene . No quantitative data or statistical analyses were provided in the sources.

Safety And Hazards

Direcciones Futuras

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a key intermediate in the synthesis of plant growth regulators and medicines . Its future applications may include the development of new agrochemicals and pharmaceuticals.

Relevant Papers The papers retrieved provide valuable information about the synthesis, applications, and safety of 2-Chloro-3-(chloromethyl)pyridine hydrochloride . They highlight its use as a reagent in various chemical reactions and its potential for future applications in the agrochemical and pharmaceutical industries.

Propiedades

IUPAC Name |

2-chloro-3-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGKULABRRMPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627239 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)pyridine hydrochloride | |

CAS RN |

106651-82-5 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)